5-Chloro-2-nitrobenzenesulfonic acid
Description
Context and Significance of Arenesulfonic Acids in Organic Synthesis
Arenesulfonic acids, a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring, hold a position of considerable importance in the field of organic synthesis. numberanalytics.comontosight.ai Their significance stems from a combination of their inherent chemical properties and their role as versatile intermediates. Historically, these compounds were pivotal in the development of the synthetic dye industry in the late 19th and early 20th centuries. thieme-connect.dethieme-connect.de
The sulfonic acid group is strongly electron-withdrawing and imparts strong acidity to the molecule, comparable to sulfuric acid. thieme-connect.dethieme-connect.de This property allows arenesulfonic acids, such as 4-toluenesulfonic acid, to be widely used as strong, yet organic-soluble, acid catalysts in a variety of chemical reactions, including esterification, acetylation, and dehydration. thieme-connect.dethieme-connect.de Furthermore, the sulfonic acid group can significantly increase the water solubility of complex organic molecules, a property leveraged in the creation of detergents, water-soluble dyes, and certain pharmaceuticals. britannica.com
Arenesulfonic acids serve as crucial intermediates in the synthesis of a wide range of organic compounds. numberanalytics.com The sulfonic acid group can be replaced by other functional groups, such as hydroxyl or cyano groups, allowing for diverse molecular transformations. They are foundational materials for producing dyes, pharmaceuticals, agrochemicals, and optical brighteners. numberanalytics.comthieme-connect.de The primary method for their synthesis is through the electrophilic sulfonation of aromatic compounds using agents like concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). ontosight.aibritannica.com
Overview of 5-Chloro-2-nitrobenzenesulfonic Acid as a Versatile Chemical Intermediate
Within the broader class of arenesulfonic acids, this compound (also known as 2-Chloro-5-nitrobenzenesulfonic acid) emerges as a specialized and highly useful chemical intermediate. guidechem.com Its molecular structure, featuring a benzene (B151609) ring substituted with a chloro group, a nitro group, and a sulfonic acid group, provides multiple reactive sites for further chemical modification. guidechem.com
This compound is not known to occur naturally and is produced synthetically for industrial and research applications. guidechem.com A common production method involves the sulfonation of 4-chloronitrobenzene with oleum, a process that requires careful temperature control. nbinno.com It typically appears as a white to light yellow or tan crystalline solid. guidechem.comechemi.com
The primary utility of this compound lies in its role as a precursor in the synthesis of more complex molecules, particularly in the colorant industry. nbinno.com It is a key building block for producing a variety of dyes and pigments. nbinno.com For instance, it is a cornerstone intermediate in the production of 4-nitroaniline-2-sulfonic acid, which is a vital component for many dyestuffs. nbinno.com The reactivity of its functional groups allows it to be a foundational material for creating other specialized chemical intermediates, such as 2,5-diaminobenzenesulfonic acid. nbinno.com The presence of the nitro and chloro groups, which can be chemically reduced or substituted, alongside the sulfonic acid group, makes it a versatile tool for synthetic chemists aiming to construct complex aromatic compounds.
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 96-73-1 |
| Molecular Formula | C₆H₄ClNO₅S |
| Molecular Weight | 237.61 g/mol |
| Appearance | White to light yellow/tan crystalline solid |
| Melting Point | 169-170 °C |
| Density | ~1.7 g/cm³ |
Note: Data compiled from sources guidechem.comechemi.comechemi.com. Values can vary slightly between sources.
Research Objectives and Scope of Investigation
Academic and industrial research focused on this compound is primarily driven by objectives centered on process optimization and new product development. The investigation into this compound is not for its direct application but for its instrumental role as an intermediate.
A significant research objective is the development of more efficient, cost-effective, and environmentally benign synthesis routes for the compound itself and for the downstream products derived from it. nbinno.com This includes optimizing reaction conditions, such as temperature and reagent concentrations, during its synthesis from precursors like 4-chloronitrobenzene to maximize yield and purity. nbinno.com
Another key objective is the exploration of its utility in synthesizing novel compounds. Researchers investigate the chemical reactivity of its three distinct functional groups (chloro, nitro, and sulfonic acid) to design and execute multi-step syntheses of new dyes, pigments, and other specialty chemicals. nbinno.com This involves leveraging its properties to create molecules with desired characteristics, such as specific colors, stability, or reactivity for further applications. The scope of investigation, therefore, covers synthetic organic chemistry, industrial process chemistry, and materials science, particularly in the domain of colorants and fine chemicals. nbinno.com
Structure
3D Structure
Properties
CAS No. |
54481-12-8 |
|---|---|
Molecular Formula |
C6H4ClNO5S |
Molecular Weight |
237.62 g/mol |
IUPAC Name |
5-chloro-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13/h1-3H,(H,11,12,13) |
InChI Key |
CAYLYXRCMNCWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Nitrobenzenesulfonic Acid
Direct Sulfonation Routes
Direct sulfonation involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a sulfonic acid group (-SO₃H). The choice of precursor and reaction conditions is crucial for achieving high yield and regioselectivity.
The primary precursors for the direct sulfonation synthesis of 5-chloro-2-nitrobenzenesulfonic acid are isomers of chloronitrobenzene. The two most relevant starting materials are 1-chloro-4-nitrobenzene (B41953) (p-nitrochlorobenzene) and 1-chloro-2-nitrobenzene (B146284) (o-nitrochlorobenzene).
When 1-chloro-4-nitrobenzene is used as the precursor, the electron-withdrawing nature of the nitro group (a meta-director) and the chloro group (an ortho-, para-director) directs the incoming sulfonic acid group to the position ortho to the chlorine and meta to the nitro group. This regioselectivity leads to the formation of the desired product, this compound (also named 1-chloro-4-nitrobenzene-2-sulfonic acid). A common procedure involves reacting 1-chloro-4-nitrobenzene with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. For instance, a mixture of 100g of p-nitrochlorobenzene with 100g of sulfuric acid monohydrate can be treated with 280g of oleum (with 25% SO₃ content) with stirring. The reaction mixture is then heated to 100-110 °C until the starting material is consumed. google.com
Alternatively, 1-chloro-2-nitrobenzene can be sulfonated. In this case, the directing effects of the substituents also favor the introduction of the sulfonic acid group at the 5-position, which is para to the chlorine and meta to the nitro group, yielding the same this compound. The reaction can be carried out using liquid sulfur trioxide in the presence of a sulfone formation inhibitor, such as ammonium (B1175870) sulfate (B86663). For example, 157.5 parts of o-chloronitrobenzene can be mixed with 3.4 parts of ammonium sulfate and heated to 100 °C. Then, 108 parts of liquid sulfur trioxide are introduced over 45 minutes. google.com
| Precursor | Sulfonating Agent | Temperature | Key Conditions | Reference |
|---|---|---|---|---|
| 1-Chloro-4-nitrobenzene | Oleum (25% SO₃) | 100-110 °C | Reaction with sulfuric acid monohydrate. | google.com |
| 1-Chloro-2-nitrobenzene | Liquid Sulfur Trioxide | 100 °C | Use of ammonium sulfate as a sulfone formation inhibitor. | google.com |
The choice of sulfonating agent is a critical factor that influences the reaction rate, yield, and formation of byproducts.
Oleum , which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is a powerful sulfonating agent. masterorganicchemistry.com The concentration of free SO₃ in oleum is a key parameter; for the sulfonation of p-nitrochlorobenzene, oleum with a 4-6% free SO₃ content has been shown to be effective for achieving good yields. google.com Lower concentrations of SO₃ may lead to reduced yields. google.com
Sulfur trioxide (SO₃) , used in its liquid form, is a highly reactive sulfonating agent that allows for rapid reactions. google.com A significant advantage of using liquid SO₃ is that the sulfonation occurs almost instantaneously. google.com To minimize the formation of undesired sulfone byproducts, the reaction is often carried out in the presence of an inhibitor. google.com The molar ratio of SO₃ to the aromatic compound is typically kept at or slightly above stoichiometric amounts, generally less than 1.5 moles of SO₃ per mole of the aromatic compound. google.com
Chlorosulfonic acid (ClSO₃H) is another effective sulfonating agent. However, in the synthesis of this compound, it is more commonly employed in the preparation of the corresponding sulfonyl chloride from the sulfonic acid rather than for the direct sulfonation of the chloronitrobenzene precursor to the sulfonic acid. google.com When used for direct sulfonation, it can lead to the formation of sulfonyl chlorides as intermediates.
| Sulfonating Agent | Key Characteristics | Typical Application in this Synthesis | References |
|---|---|---|---|
| Oleum | Powerful sulfonating agent; SO₃ concentration is key. | Direct sulfonation of 1-chloro-4-nitrobenzene. | google.commasterorganicchemistry.com |
| Sulfur Trioxide (liquid) | Highly reactive, leading to fast reactions. Requires an inhibitor to prevent sulfone formation. | Direct sulfonation of 1-chloro-2-nitrobenzene. | google.com |
| Chlorosulfonic Acid | Strong sulfonating and chlorosulfonating agent. | More commonly used to convert the sulfonic acid to the sulfonyl chloride. | google.com |
The regiochemical outcome of the sulfonation of chloronitrobenzenes is governed by the directing effects of the substituents already present on the aromatic ring. The chloro group is an ortho-, para-director, while the nitro group is a strong meta-director.
In the case of 1-chloro-4-nitrobenzene , the chloro group directs the incoming electrophile (the sulfonating agent) to the ortho position (position 2), and the nitro group directs it to the meta position (also position 2). Thus, the directing effects of both substituents reinforce each other, leading to the selective formation of this compound (which is the same as 1-chloro-4-nitrobenzene-2-sulfonic acid).
For 1-chloro-2-nitrobenzene , the chloro group directs to the ortho (position 6) and para (position 4) positions, while the nitro group directs to the meta positions (positions 4 and 6). The sulfonation occurs preferentially at the position para to the chloro group (position 5) due to steric hindrance at the ortho positions, resulting in the formation of this compound.
A study on the sulfonation of chlorobenzene (B131634) with sulfur trioxide in liquid sulfur dioxide showed that the major product is the para-isomer (98.96%), with very small amounts of the ortho- (0.95%) and meta- (0.09%) isomers being formed. byu.edu This high degree of regioselectivity highlights the strong directing effect of the chlorine atom.
In some cases, a less desired isomer may be formed. For example, the nitration of m-chlorobenzenesulfonyl chloride surprisingly leads to the selective formation of 2-nitro-5-chlorobenzenesulfonyl chloride, which upon hydrolysis gives 2-nitro-5-chlorobenzenesulfonic acid. google.com This indicates that under certain conditions, the directing effects can lead to unexpected but highly selective outcomes.
Indirect Synthetic Approaches and Derivatizations
Indirect methods for the synthesis of this compound involve the preparation of a precursor that is then converted to the final product.
Nucleophilic aromatic substitution (SNA r) offers a theoretical pathway for the synthesis of aromatic sulfonic acids. This reaction involves the displacement of a leaving group (such as a halogen or a nitro group) from an activated aromatic ring by a nucleophile. For the synthesis of a sulfonic acid, the nucleophile would be a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃).
The aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.org For example, a compound like 1,4-dichloro-2-nitrobenzene (B41259) or 1,2-dichloro-4-nitrobenzene could potentially react with sodium sulfite, where one of the chloro groups is displaced by the sulfite group.
A well-established indirect method for preparing this compound involves the synthesis of its corresponding sulfonyl chloride, 5-chloro-2-nitrobenzenesulfonyl chloride, followed by hydrolysis.
The synthesis of the sulfonyl chloride often starts with the direct sulfonation of a chloronitrobenzene precursor as described in section 2.1.1. The resulting sulfonic acid is then converted to the sulfonyl chloride without isolation. For example, the sulfonation mixture of p-nitrochlorobenzene with oleum, containing 2-chloro-5-nitrobenzenesulfonic acid, can be directly reacted with a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid. google.com The reaction with thionyl chloride is typically carried out at temperatures between 40 and 120 °C. google.com A molar ratio of 2-chloro-5-nitrobenzenesulfonic acid to thionyl chloride of 1:5 has been shown to give good yields. google.com
Once the 5-chloro-2-nitrobenzenesulfonyl chloride is formed, it can be hydrolyzed to the sulfonic acid. This hydrolysis can be achieved by heating the sulfonyl chloride with water. For instance, o-nitrobenzenesulfonyl chloride can be hydrolyzed by boiling with a mixture of anhydrous sodium carbonate and water. orgsyn.org The resulting solution of the sodium salt of the sulfonic acid can then be acidified to yield the free sulfonic acid.
| Step | Reactants | Key Conditions | Product of the Step | Reference |
|---|---|---|---|---|
| 1. Chlorination | 2-Chloro-5-nitrobenzenesulfonic acid, Thionyl chloride | 40-120 °C, Molar ratio 1:5 | 2-Chloro-5-nitrobenzenesulfonyl chloride | google.com |
| 2. Hydrolysis | 2-Chloro-5-nitrobenzenesulfonyl chloride, Water/Sodium carbonate | Boiling | This compound (or its salt) | orgsyn.org |
Investigation of Multi-step Synthesis via Diazotization-Sulfonation Sequences
A plausible and investigated multi-step synthetic route to this compound involves a diazotization-sulfonation sequence starting from a readily available precursor, 4-chloro-2-nitroaniline (B28928). This method leverages the versatility of diazonium salts in introducing a sulfonic acid group onto the aromatic ring through a Sandmeyer-type reaction.
The proposed synthetic pathway commences with the diazotization of 4-chloro-2-nitroaniline. In this initial step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt.
Following the formation of the 4-chloro-2-nitrobenzenediazonium (B3050582) salt, the subsequent step involves the introduction of the sulfonic acid group. This can be achieved through a copper-catalyzed reaction with sulfur dioxide. In this Sandmeyer-type reaction, the diazonium group is replaced by a sulfonyl chloride group (-SO₂Cl) when the diazonium salt solution is treated with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. The resulting 5-chloro-2-nitrobenzenesulfonyl chloride can then be hydrolyzed to the desired this compound. The hydrolysis is typically accomplished by heating the sulfonyl chloride with water.
Recent advancements in Sandmeyer-type reactions have introduced stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide (DABSO), which can simplify the handling of gaseous SO₂ and improve the safety and efficiency of the process. nih.govacs.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.govacs.org
Diazotization: 4-chloro-2-nitroaniline is converted to 4-chloro-2-nitrobenzenediazonium chloride.
Sulfonylation: The diazonium salt reacts with a sulfur dioxide source in the presence of a copper catalyst to yield 5-chloro-2-nitrobenzenesulfonyl chloride.
Hydrolysis: The intermediate sulfonyl chloride is hydrolyzed to the final product, this compound.
Process Optimization and Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough optimization of the entire process. This includes fine-tuning reaction parameters, exploring advanced reactor technologies, and developing efficient purification methods.
Optimization of Reaction Parameters: Temperature, Molar Ratios, and Residence Time
The efficiency, yield, and purity of this compound are highly dependent on the precise control of key reaction parameters.
Temperature: Temperature control is crucial in both the nitration and sulfonation steps. In the direct sulfonation of p-nitrochlorobenzene, the reaction temperature is typically maintained between 60-150°C. google.com A more preferred range is 95-120°C to ensure a favorable reaction rate while minimizing side reactions. google.com For the diazotization of anilines, maintaining a low temperature, generally between -5 to 20°C, is essential to ensure the stability of the diazonium salt intermediate. google.com
Molar Ratios: The stoichiometry of the reactants plays a significant role in maximizing the conversion of the starting material and minimizing the formation of byproducts. In sulfonation reactions using sulfur trioxide, the molar ratio of SO₃ to the aromatic compound is typically in the range of 0.1-1.5. google.com When using oleum for the sulfonation of p-nitrochlorobenzene, the concentration of free SO₃ is a critical factor. google.com In diazotization reactions, the molar ratio of the aniline (B41778) derivative to the diazotizing agent (e.g., sodium nitrite) and the acid is carefully controlled, often with a slight excess of the diazotizing agent to ensure complete conversion. google.com
Residence Time: The duration of the reaction, or residence time in a continuous process, directly impacts the completion of the reaction and the formation of impurities. For sulfonation reactions, the time can range from a few minutes to several hours, depending on the temperature and the sulfonating agent used. google.comgoogle.com In diazotization reactions, the reaction time is typically kept short, ranging from 0.5 to 10 hours, to prevent the decomposition of the diazonium salt. google.com
Table 1: Optimized Reaction Parameters for Related Syntheses
| Parameter | Sulfonation of p-Nitrochlorobenzene | Diazotization of p-Nitroaniline |
| Temperature | 60-150°C google.com | -10 to 40°C google.com |
| Molar Ratio (Reactant:Substrate) | SO₃:Aromatic = 0.1-1.5:1 google.com | NaNO₂:Aniline = 1-1.3:1 google.com |
| Residence Time | Not specified | 1-8 hours google.com |
Advanced Reactor Technologies for Enhanced Synthesis (e.g., Microreactors)
The use of advanced reactor technologies, particularly continuous-flow microreactors, offers significant advantages for the synthesis of this compound. These technologies provide superior control over reaction parameters, leading to improved safety, efficiency, and product quality.
Microreactors, with their high surface-area-to-volume ratio, enable excellent heat transfer, which is critical for managing the highly exothermic nature of nitration and sulfonation reactions. This precise temperature control minimizes the formation of unwanted byproducts and enhances the safety of the process. For instance, in the sulfonation of nitrobenzene (B124822) using a microreactor, a high conversion of 94% and a yield of 88% of the desired product were achieved with a residence time of less than 2 seconds. dicp.ac.cnresearchgate.net
Furthermore, the rapid mixing capabilities of microreactors ensure a homogeneous reaction mixture, leading to more consistent product quality. The continuous nature of these systems allows for automated and scalable production with reduced reaction volumes, minimizing the risks associated with handling hazardous materials. The short residence times achievable in microreactors, often on the order of seconds to minutes, can significantly increase throughput compared to traditional batch reactors. google.comresearchgate.net
Table 2: Comparison of Conventional and Microreactor Synthesis for Sulfonation
| Feature | Conventional Batch Reactor | Microreactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control google.comresearchgate.net |
| Mixing | Variable, can be inefficient | Rapid and efficient google.comresearchgate.net |
| Residence Time | Hours rug.nl | Seconds to minutes dicp.ac.cnresearchgate.net |
| Safety | Higher risk with large volumes | Inherently safer with small volumes dicp.ac.cnresearchgate.net |
| Scalability | Stepwise, requires larger vessels | Linear, by numbering up reactors google.comresearchgate.net |
| Yield & Purity | Often lower due to side reactions | Often higher due to better control google.comgoogle.com |
Development and Refinement of Purification Techniques for Synthetic Products
The isolation and purification of this compound from the reaction mixture are critical steps to achieve the desired product quality. Common impurities include unreacted starting materials, isomeric byproducts, and residual acids from the synthesis. Several techniques are employed to refine the synthetic product.
Crystallization and Recrystallization: Crystallization is a primary method for purifying solid organic compounds. For this compound, recrystallization from a suitable solvent can effectively remove impurities. Water is a common solvent for the recrystallization of sulfonic acids due to their high polarity. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and can be guided by the principle that "like dissolves like"; polar solvents are generally suitable for polar sulfonic acids. rochester.edu In some cases, a mixture of solvents is used to achieve the desired solubility profile. For example, a patent describes the recrystallization of a related nitrobenzenesulfonic acid anilide from methanol. google.com
Salting Out: Salting out is a technique used to decrease the solubility of a compound in an aqueous solution by adding a high concentration of an inorganic salt, such as sodium chloride or sodium sulfate. libretexts.org This method is particularly useful for precipitating water-soluble organic compounds like sulfonic acids. A German patent describes a process where 2-nitro-5-chlorobenzenesulfonic acid is isolated by adding a sodium chloride solution to the aqueous reaction mixture, causing the product to crystallize out. google.com
Washing and Extraction: The crude product can be washed with various solutions to remove specific impurities. For instance, washing with water can remove residual mineral acids and water-soluble salts. google.com Extraction with an organic solvent in which the desired product has low solubility can be used to remove nonpolar impurities. Conversely, if the product is soluble in an organic solvent, it can be extracted from the aqueous phase.
Table 3: Purification Techniques for Aromatic Sulfonic Acids
| Technique | Description | Application Example for Related Compounds |
| Recrystallization | Purification based on differential solubility in a solvent at different temperatures. | Recrystallization of a nitrobenzenesulfonic acid derivative from methanol. google.com |
| Salting Out | Precipitation of a solute from a solution by adding a salt. | Isolation of 2-nitro-5-chlorobenzenesulfonic acid using a sodium chloride solution. google.com |
| Washing | Removal of impurities by rinsing the solid product with a suitable liquid. | Washing the crude product with water to remove mineral acids. google.com |
Electrophilic Aromatic Substitution (EAS) on the Benzenesulfonic Acid Core
Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. aakash.ac.in The process generally preserves the aromaticity of the ring system. aakash.ac.inlibretexts.org
The mechanism of EAS proceeds via a two-step process. msu.edu
Electrophilic Attack and Arenium Ion Formation : In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). msu.edumasterorganicchemistry.com This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. msu.edulibretexts.org The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of attack. msu.edu
Deprotonation and Restoration of Aromaticity : In the second, faster step, a weak base removes a proton from the carbon atom that formed the bond with the electrophile. msu.edumasterorganicchemistry.com This restores the stable aromatic π-system and yields the substituted product. masterorganicchemistry.com
The existing substituents on the this compound ring profoundly influence the rate and regioselectivity of any subsequent EAS reactions. This influence is a combination of inductive and resonance effects, which either donate or withdraw electron density from the ring.
Electron-Withdrawing Groups (Deactivators) : Both the sulfonic acid (-SO₃H) and nitro (-NO₂) groups are powerful electron-withdrawing groups. wikipedia.orglatech.edu They pull electron density away from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgyoutube.com This effect is known as deactivation. These groups primarily direct incoming electrophiles to the meta position. latech.eduyoutube.com
Halogen Group (Deactivating Ortho-, Para-Director) : The chlorine atom (-Cl) presents a unique case. Inductively, it is electronegative and withdraws electron density, thus deactivating the ring. latech.edupressbooks.pub However, through resonance, its lone pair electrons can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. pressbooks.pub Because the inductive effect is stronger than the resonance effect for halogens, the net result is deactivation. latech.edu
In this compound, the ring is substituted with three deactivating groups, making it extremely unreactive towards further electrophilic substitution. Any such reaction would require harsh conditions. The directing effects of the substituents are summarized in the table below.
| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -SO₃H (Sulfonic acid) | 1 | Strongly Deactivating | Meta-directing |
| -NO₂ (Nitro) | 2 | Strongly Deactivating | Meta-directing |
| -Cl (Chloro) | 5 | Weakly Deactivating | Ortho-, Para-directing |
Given the heavily deactivated nature of the aromatic ring in this compound, further electrophilic substitution is exceptionally difficult. However, if forced under severe conditions, the position of the incoming electrophile would be determined by the cumulative directing effects of the three substituents. The available positions for substitution are C3, C4, and C6.
The -SO₃H group at C1 directs meta to C3.
The -NO₂ group at C2 directs meta to C4 and C6.
The -Cl group at C5 directs ortho to C4 and C6.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from EAS and is facilitated by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com
The feasibility of an SNAr reaction is governed by several key factors:
Activating Substituents : The reaction requires the presence of strong electron-withdrawing groups (such as -NO₂ and -SO₃H) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are essential for stabilizing the negatively charged intermediate formed during the reaction. doubtnut.com The more such groups are present, the faster the reaction. doubtnut.com
Leaving Group : A good leaving group is required, which can depart with the electron pair from the C-X bond. For SNAr reactions, the typical leaving group ability for halogens is F > Cl ≈ Br > I. wikipedia.orgnih.gov This inverted order compared to Sₙ2 reactions is because the rate-determining step is the initial attack of the nucleophile, not the breaking of the carbon-leaving group bond. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine activates the ring towards attack more effectively. masterorganicchemistry.com
Mechanism : The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com This step is typically the rate-determining step. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
In this compound, the presence of both a nitro group and a sulfonic acid group strongly activates the ring for nucleophilic attack.
Both the chlorine atom and the nitro group can potentially serve as leaving groups in SNAr reactions on this compound, as both are in positions activated by electron-withdrawing groups.
Displacement of the Chlorine Group : The chlorine atom at C5 is in a position para to the strongly activating sulfonic acid group at C1. This ortho/para relationship is ideal for stabilizing the intermediate Meisenheimer complex, making the chlorine atom a viable leaving group for displacement by strong nucleophiles like hydroxides, alkoxides, or amines.
Displacement of the Nitro Group : The nitro group itself can act as a leaving group in SNAr reactions, a phenomenon that is particularly noted when the aromatic ring is highly activated. nih.govresearchgate.net The nitro group at C2 is ortho to the sulfonic acid group, which provides the necessary activation for its displacement. The choice of nucleophile can sometimes determine which group is preferentially displaced. researchgate.net For instance, softer nucleophiles like thiolates have been observed to displace nitro groups in some systems. researchgate.net
The table below illustrates potential SNAr reactions with this compound.
| Nucleophile (Nu⁻) | Potential Leaving Group | Potential Product |
|---|---|---|
| OH⁻ (Hydroxide) | -Cl | 5-Hydroxy-2-nitrobenzenesulfonic acid |
| CH₃O⁻ (Methoxide) | -Cl | 5-Methoxy-2-nitrobenzenesulfonic acid |
| NH₃ (Ammonia) | -Cl | 5-Amino-2-nitrobenzenesulfonic acid |
| RS⁻ (Thiolate) | -NO₂ | 5-Chloro-2-thioalkoxybenzenesulfonic acid |
Functional Group Transformations
The chemical versatility of this compound stems from the reactivity of its three distinct functional groups: the nitro group, the sulfonic acid moiety, and the chlorine atom. These sites allow for a range of transformations, enabling the synthesis of various derivatives.
Reduction of the Nitro Group to the Amino Group
The conversion of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For this compound, this reduction yields 2-Amino-5-chlorobenzenesulfonic acid, a valuable intermediate. The choice of reduction methodology is critical to ensure high yield and chemoselectivity, particularly to avoid undesired side reactions such as dehalogenation.
Catalytic hydrogenation is a widely employed industrial method for the reduction of aromatic nitro compounds. google.com This process typically involves reacting the substrate with hydrogen gas under pressure in the presence of a metal catalyst. For chloronitroarenes, catalysts based on platinum or palladium are common, often supported on activated carbon (Pt/C, Pd/C). google.comwikipedia.org
The primary challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation, where the carbon-halogen bond is cleaved. The choice of catalyst, support, and reaction conditions plays a crucial role in maximizing selectivity for the desired chloroaniline derivative. rsc.org For instance, studies on the hydrogenation of ortho-nitrochlorobenzene have shown that the purity, surface area, and pore structure of the activated carbon support can significantly influence the catalyst's activity and selectivity. nih.gov The reaction is often carried out in a solvent, and conditions such as temperature and hydrogen pressure are optimized to favor the reduction of the nitro group while leaving the chlorine atom intact. google.comrsc.org
Table 1: Examples of Catalytic Hydrogenation of Related Chloronitroarenes
| Substrate | Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|---|
| o-Chloronitrobenzene | Pt/Fe₃O₄ | Solvent-free, H₂ | o-Chloroaniline | ≥99.4% |
| m-Chloronitrobenzene | Pt/Fe₃O₄ | Solvent-free, H₂ | m-Chloroaniline | ≥99.4% |
This table presents data for structurally related compounds to illustrate typical catalysts and conditions.
Chemoselective methods are essential when other reducible functional groups are present or when catalytic hydrogenation is not feasible.
Zinin Reduction: First reported by Nikolay Zinin in 1842, this method utilizes negative divalent sulfur reagents—such as sodium sulfide (B99878) (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium polysulfide (Na₂Sₓ)—to reduce nitroarenes. sciencemadness.orgstackexchange.com The Zinin reduction is particularly valuable for the selective reduction of one nitro group in polynitro compounds and is often used when other methods might be too harsh. stackexchange.comresearchgate.net The reaction is typically carried out in an aqueous or alcoholic medium. stackexchange.com For nitrobenzenesulfonic acids, however, side reactions such as the formation of thiosulfonic acids have been observed. sciencemadness.org The exact mechanism of the Zinin reduction is complex and not fully elucidated. stackexchange.com
Iron-Acid Systems (Béchamp Reduction): The reduction of aromatic nitro compounds using iron metal in an acidic medium is a classic and commercially significant method known as the Béchamp reduction. wikipedia.org This process is robust and broadly applicable. wikipedia.org Variations of this method involve using iron powder with water, often with an activator like an acid or a salt such as ammonium chloride. google.comscispace.com Research on the reduction of 3-nitrobenzene sulfonic acid using "iron mud," an industrial waste product, has demonstrated the effectiveness of iron-based systems. jocpr.com Optimal conditions, including temperature and pH, were identified to achieve high yields of the corresponding aminobenzenesulfonic acid. jocpr.com The Laux process, an evolution of the Béchamp reduction, focuses on controlling the iron oxide co-product to generate valuable pigments, while still effectively reducing the nitroaromatic. wikipedia.org
Table 2: Iron-Based Reduction of 3-Nitrobenzene Sulfonic Acid
| Reducing System | Temperature | pH | Yield of Metanilic Acid |
|---|
Data from a study on a structurally similar compound, 3-nitrobenzene sulfonic acid, to illustrate the efficacy of iron reduction systems. jocpr.com
Other reagents like tin (Sn) or zinc (Zn) in acidic media (e.g., Sn/HCl) are also effective for this transformation. scispace.com
When a molecule contains multiple functional groups, achieving selective reduction of the nitro group is paramount. Key considerations for a polysubstituted arene like this compound include:
Chemoselectivity over other reducible groups: The primary concern is the reduction of the nitro group without affecting the chlorine substituent (hydrodehalogenation). As noted, this is a significant challenge in catalytic hydrogenation, and the reaction conditions must be carefully controlled. rsc.org Iron-acid and Zinin reductions are often more chemoselective in this regard, typically leaving aryl halides untouched. sciencemadness.org
Selectivity in Polynitro Compounds: In molecules containing more than one nitro group, it is often possible to selectively reduce one over the others. Steric hindrance is a major factor; the least sterically hindered nitro group is generally reduced preferentially. stackexchange.com The electronic influence of other substituents also plays a role. For example, in dinitrophenols, a nitro group positioned ortho to the hydroxyl group is preferentially reduced. stackexchange.com
Derivatization of the Sulfonic Acid Moiety (e.g., to Sulfonyl Chlorides)
The sulfonic acid group (-SO₃H) can be converted into a more reactive sulfonyl chloride (-SO₂Cl) moiety. This transformation turns the functional group into a versatile precursor for synthesizing sulfonamides, sulfonate esters, and other derivatives. The conversion of this compound to 5-Chloro-2-nitrobenzenesulfonyl chloride is typically achieved using standard chlorinating agents.
Common reagents for this conversion include thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H). google.comgoogle.com The reaction is often performed by treating the sulfonic acid, or a crude sulfonation mixture containing it, directly with an excess of the chlorinating agent at elevated temperatures. google.com The resulting sulfonyl chloride is typically a solid that can be isolated by pouring the reaction mixture into ice water, followed by filtration. google.com
Table 3: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
| Starting Material | Chlorinating Agent | Molar Ratio (Acid:Agent) | Temperature | Product |
|---|---|---|---|---|
| 2-Chloro-5-nitrobenzenesulfonic acid | Thionyl chloride | 1 : 5 | 45-100°C | 2-Chloro-5-nitrobenzenesulfonyl chloride |
Data derived from patent literature describing the process. google.comgoogle.com
Amination Reactions and Formation of Related Amino-sulfonic Acids
The formation of amino-sulfonic acids from this compound can be envisioned through two primary pathways.
The most direct route to the corresponding amino-sulfonic acid, 2-Amino-5-chlorobenzenesulfonic acid, is via the reduction of the nitro group, as detailed in section 3.3.1. This transformation maintains the original substitution pattern of the aromatic ring.
A second potential transformation is amination via nucleophilic aromatic substitution, where the chlorine atom is displaced by an amine. The chlorine atom in this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position and the sulfonic acid group in the para position. Studies on the closely related compound, 2-chloro-5-nitrobenzoic acid, have demonstrated that the chlorine atom can be readily displaced by various aliphatic and aromatic amines, often without the need for a catalyst and sometimes accelerated by microwave irradiation. nih.govelsevierpure.com By analogy, this compound would be expected to undergo similar amination reactions to yield a variety of N-substituted 2-amino-4-nitrobenzenesulfonic acid derivatives.
Chemical Reactivity and Transformation Mechanisms
Chemical Reactions of the Sulfonic Acid Derivative
The hydrolytic reactivity of 5-Chloro-2-nitrobenzenesulfonic acid is characterized by two primary pathways, dictated by the nature of the substituents on the aromatic ring. The presence of the sulfonic acid group, the nitro group, and the chlorine atom allows for distinct hydrolytic reactions: the cleavage of the carbon-sulfur bond (desulfonation) and the nucleophilic aromatic substitution of the chlorine atom. The specific conditions of the reaction, such as temperature and pH, determine which pathway is favored.
A. Hydrolytic Cleavage of the Sulfonic Acid Group (Desulfonation)
The hydrolysis of the sulfonic acid group, known as desulfonation, is the reverse reaction of aromatic sulfonation. libretexts.org This reaction involves the protonation of the aromatic ring followed by the elimination of sulfur trioxide, which is subsequently hydrated to sulfuric acid. For arylsulfonic acids, this process typically requires heating in the presence of a dilute aqueous acid. libretexts.orgyoutube.com
The general mechanism for acid-catalyzed desulfonation proceeds via an electrophilic aromatic substitution pathway where a proton acts as the electrophile. The reaction is initiated by the protonation of the carbon atom bearing the sulfonic acid group, forming a Wheland-type intermediate (also known as an arenium ion). This step is typically the rate-determining step. The intermediate then loses sulfur trioxide to restore the aromaticity of the ring.
Detailed Research Findings:
Kinetic studies on the desulfonation of benzenesulfonic acid and its substituted derivatives, such as the toluenesulfonic acids, have been conducted in aqueous sulfuric acid at elevated temperatures (120-155°C). researchgate.net These studies have shown that the reaction is first-order with respect to the sulfonic acid. researchgate.net The rate of desulfonation is dependent on the acidity of the medium. researchgate.net The activation energies for the desulfonation of toluenesulfonic acids are reported to be in the range of 27-30 kcal/mol. researchgate.net
For this compound, the presence of the electron-withdrawing nitro and chloro groups is expected to influence the rate of desulfonation compared to unsubstituted benzenesulfonic acid, which undergoes desulfonation when heated in water near 200°C. wikipedia.org A patent has described a process for the concurrent reduction of nitro groups and desulfonation of dinitrobenzenesulfonates in an aqueous medium with sulfur dioxide at temperatures between 100°C and 250°C, a reaction catalyzed by the in-situ generation of sulfuric acid. google.com
The table below summarizes the general conditions for the desulfonation of arylsulfonic acids based on available literature.
Table 1: General Conditions for Hydrolytic Desulfonation of Arylsulfonic Acids
| Substrate | Reagents | Temperature (°C) | Products | Reference(s) |
|---|---|---|---|---|
| Benzenesulfonic acid | Dilute H₂O | ~200 | Benzene (B151609), H₂SO₄ | wikipedia.org |
| Toluenesulfonic acids | 65-85 wt% H₂SO₄ | 120-155 | Toluene, H₂SO₄ | researchgate.net |
B. Hydrolytic Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position and the sulfonic acid group in the para position. These groups stabilize the intermediate formed during the substitution process, thereby facilitating the reaction. The hydrolysis can be initiated by nucleophiles such as water or, more rapidly, by hydroxide (B78521) ions under basic conditions.
The mechanism for the SNAr reaction involves two steps:
Addition of the Nucleophile: The nucleophile (e.g., OH⁻) attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro and para-sulfonic acid groups.
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion from the Meisenheimer complex.
Detailed Research Findings:
The activating effect of nitro groups in nucleophilic aromatic substitution is well-documented. For instance, the basic hydrolysis of p-nitrochlorobenzene occurs much more readily than that of chlorobenzene (B131634) because the nitro group stabilizes the intermediate carbanion. blogspot.com The presence of multiple nitro groups, as in 1-chloro-2,4,6-trinitrobenzene, activates the ring to such an extent that even a weak nucleophile like water can effect substitution. blogspot.com In the case of this compound, both the ortho-nitro group and the para-sulfonic acid group contribute to this activation. The reaction results in the substitution of the chlorine atom by a hydroxyl group, yielding 2-nitro-5-sulfophenol.
The table below illustrates the relative reactivity of different substituted chlorobenzenes in nucleophilic aromatic substitution, highlighting the activating effect of electron-withdrawing groups.
Table 2: Relative Rates of Hydrolysis for Substituted Chlorobenzenes
| Compound | Substituent Position(s) | Relative Rate of Reaction with NaOH | Product(s) | Reference(s) |
|---|---|---|---|---|
| Chlorobenzene | - | 1 | Phenol | libretexts.org |
| 1-Chloro-4-nitrobenzene (B41953) | para-NO₂ | 7 x 10¹⁰ | 4-Nitrophenol | libretexts.org |
| 1-Chloro-2-nitrobenzene (B146284) | ortho-NO₂ | 3 x 10¹⁰ | 2-Nitrophenol | libretexts.org |
| 1-Chloro-2,4-dinitrobenzene | ortho, para-NO₂ | Very Rapid | 2,4-Dinitrophenol | libretexts.org |
| This compound | ortho-NO₂, para-SO₃H | Expected to be Very Rapid | 5-Hydroxy-2-nitrobenzenesulfonic acid | - |
Applications of 5 Chloro 2 Nitrobenzenesulfonic Acid As an Industrial Chemical Intermediate
Precursor in Dye and Pigment Manufacturing
The primary industrial application of 5-chloro-2-nitrobenzenesulfonic acid is in the synthesis of dyes and pigments. nbinno.com It serves as a crucial intermediate, facilitating the creation of a diverse array of colorants used in textiles, paints, and inks. nbinno.com Its role is fundamental in producing other key intermediates, which are then used to build complex dye molecules.
The compound is a cornerstone in the production of sulfonated aromatic amines, which are essential components in many colorants. nbinno.com Key derivatives synthesized from this compound include 4-nitroaniline-2-sulfonic acid, a vital diazo component for many dyestuffs, and 2,5-diaminobenzenesulfonic acid. nbinno.comnbinno.com It is also used as an intermediate to produce colorants such as blue salt B and blue salt RT. nbinno.com
Furthermore, it can be converted to its corresponding sulfonyl chloride, 5-nitro-2-chlorobenzenesulfonyl chloride. This derivative is an important intermediate for acid dyes and is used in the synthesis of compounds like 5-amino-2-chloro-N-(2,4-dimethylphenyl)-benzenesulfonamide, which is in high demand in the dye market. google.com
| Intermediate/Product | CAS Number | Application Area |
|---|---|---|
| 4-Nitroaniline-2-sulfonic acid | 96-75-3 | Diazo component for dyestuffs |
| 2,5-Diaminobenzenesulfonic acid | 88-45-9 | Colorant intermediate |
| Blue Salt B | N/A | Dye synthesis |
| Blue Salt RT | N/A | Dye synthesis |
| 5-amino-2-chloro-N-(2,4-dimethylphenyl)-benzenesulfonamide | 6370-23-6 | Acid dye intermediate |
Building Block in the Synthesis of Pharmaceutical Intermediates
In the pharmaceutical sector, this compound serves as a reagent for creating more complex molecules used in drug development. It is particularly utilized in the preparation of various sulfonamide derivatives for pharmaceutical research. The sulfonyl group is a key functional group in a wide range of therapeutic agents.
While direct synthesis pathways for specific commercial drugs starting from this exact molecule are not broadly published, the utility of structurally similar compounds highlights its potential. For instance, research on new antidiabetic agents has demonstrated the synthesis of complex benzamide (B126) derivatives starting from the related 2-chloro-4-nitrobenzoic acid. nih.gov That process involves creating a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid intermediate, showcasing a synthetic route where a chloro-nitro-benzene scaffold is functionalized to produce biologically active molecules. nih.gov This indicates the role of such substituted benzene (B151609) rings as versatile starting points for building pharmaceutical intermediates.
Role in Agrochemical and Pesticide Synthesis (e.g., Cinosulfuron)
This compound is an important intermediate in the agrochemical industry. google.com Its most notable application in this field is its use in the synthesis of the herbicide Cinosulfuron. nbinno.com Cinosulfuron is a sulfonylurea herbicide used for controlling broadleaf weeds and sedges in rice crops. The synthesis of this complex herbicide relies on precursor chemicals like this compound to construct the core structure of the active ingredient. The specific arrangement of the chloro, nitro, and sulfonic acid groups on the benzene ring makes it a suitable starting material for the multi-step chemical reactions required to produce Cinosulfuron. nbinno.com
Utilization in the Production of Fluorescent Whitening Agents and Other Fine Chemicals
Beyond large-scale applications, this compound is employed in the synthesis of other specialized chemicals, including intermediates for fluorescent pigments and other fine chemicals. nbinno.comgoogle.com Its conversion to 5-nitro-2-chlorobenzenesulfonyl chloride provides a versatile intermediate that is valuable for numerous organic syntheses. google.comgoogle.com
While many common fluorescent whitening agents (FWAs) for textiles and paper are derived from stilbene-based compounds, intermediates derived from this compound are used in the production of certain fluorescent pigments. google.comunishivaji.ac.in These pigments function by absorbing ultraviolet light and re-emitting it as visible blue light, which creates a perception of enhanced whiteness and brightness in materials.
The compound's utility as an intermediate for fine chemicals stems from the ability to selectively modify its functional groups. The nitro group can be reduced to an amine, the sulfonic acid group can be converted into a sulfonyl chloride or sulfonamide, and the chlorine atom can be substituted, providing multiple pathways for creating a variety of specialized, high-value chemical products. nbinno.comlibretexts.org
| Application Sector | Role of this compound | Examples of End Products or Derivatives |
|---|---|---|
| Dye & Pigment Manufacturing | Key precursor for colorant intermediates | 4-Nitroaniline-2-sulfonic acid, Acid Dyes |
| Pharmaceuticals | Building block for sulfonamide derivatives | Pharmaceutical Intermediates |
| Agrochemicals | Intermediate for herbicide synthesis | Cinosulfuron |
| Fine Chemicals | Precursor for fluorescent pigments and specialty intermediates | 5-Nitro-2-chlorobenzenesulfonyl chloride |
Advanced Analytical Methodologies for 5 Chloro 2 Nitrobenzenesulfonic Acid and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating 5-Chloro-2-nitrobenzenesulfonic acid from complex matrices and quantifying its concentration. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov The strong polarity of the sulfonic acid group necessitates careful method development to achieve adequate retention and sharp, symmetrical peaks. helixchrom.com
The separation is typically performed on octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the timely elution of all components in a mixture. nih.gov UV detection is well-suited for this analysis due to the strong ultraviolet absorbance of the nitroaromatic chromophore in the molecule. helixchrom.comscience.gov The selection of an appropriate wavelength, typically corresponding to an absorption maximum of the analyte, ensures high sensitivity for quantification. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Potassium Phosphate, pH 3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient Elution |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV Absorbance at a selected wavelength (e.g., 240 nm) |
| Column Temperature | 25 - 40 °C |
Direct analysis of sulfonic acids by Gas Chromatography (GC) is not feasible due to their high polarity and lack of volatility. acs.org Therefore, a derivatization step is required to convert the sulfonic acid group into a more volatile and thermally stable functional group, such as a sulfonate ester or sulfonyl chloride. acs.orgnih.gov For instance, reaction with an appropriate reagent can transform the sulfonic acid into its methyl or ethyl ester, which can then be analyzed by GC.
Alternatively, pyrolysis-GC, a technique where the sample is heated to a high temperature in an inert atmosphere to induce thermal fragmentation, can be used. researchgate.net This process breaks down the parent molecule into smaller, more volatile fragments that are characteristic of the original structure. These fragments are then separated by the GC column and identified. researchgate.net The separation is typically achieved on a capillary column with a nonpolar stationary phase, such as one based on 5% diphenyl / 95% dimethylpolysiloxane. wikisource.org
| Parameter | Typical Condition |
|---|---|
| Derivatization | Conversion to volatile esters (e.g., methyl sulfonate) |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp. 80°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Trace Analysis
While chromatography excels at separation and quantification, spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and detecting it at trace levels.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is frequently coupled with chromatographic systems for enhanced specificity and sensitivity.
LC-MS/MS: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantifying trace amounts of target compounds in complex samples. google.com For compatibility with MS, volatile buffers like ammonium (B1175870) formate (B1220265) or acetate, or acids like formic acid, are used in the mobile phase instead of non-volatile phosphate salts. sielc.comlcms.cz In tandem MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits. nih.gov
GC-MS: When coupled with GC, mass spectrometry serves as a highly specific detector for the analysis of the volatile derivatives of this compound. tdi-bi.com Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows the relative abundance of ions at different m/z values, serves as a chemical "fingerprint" that can be used for definitive identification by comparison to spectral libraries. tdi-bi.com
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, measure the m/z of ions with extremely high accuracy (typically within a few parts per million). thermofisher.commdpi.com This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. For this compound (C₆H₄ClNO₅S), HRMS can provide a measured mass that is sufficiently accurate to confirm this specific molecular formula, distinguishing it from other potential isobaric (same nominal mass) interferences. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.netspringernature.com By probing the magnetic properties of atomic nuclei like ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
For this compound, the ¹H NMR spectrum would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts, integration values (proton count), and splitting patterns (due to spin-spin coupling with adjacent protons) of these signals are used to confirm the 1,2,4-substitution pattern. The ¹³C NMR spectrum provides complementary information, showing six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are indicative of their local electronic environment, influenced by the attached chloro, nitro, and sulfonic acid groups.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-3 | ~8.3 |
| H-4 | ~7.8 | |
| H-6 | ~8.5 | |
| ¹³C | C-1 (C-SO₃H) | ~140 |
| C-2 (C-Cl) | ~133 | |
| C-3 | ~126 | |
| C-4 | ~128 | |
| C-5 (C-NO₂) | ~147 | |
| C-6 | ~123 |
*Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nist.gov These include strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically seen around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. libretexts.org The sulfonic acid (SO₃H) group gives rise to characteristic S=O stretching bands and a broad O-H stretch. Vibrations corresponding to the C-Cl bond and the substituted aromatic ring (C=C and C-H stretches) would also be present. nist.govlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The aromatic ring substituted with a nitro group acts as a strong chromophore, resulting in distinct absorption maxima (λmax) in the UV region of the electromagnetic spectrum. This property is the basis for UV detection in HPLC. The intensity of the absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law, making UV-Vis spectroscopy a straightforward method for concentration determination.
Application of Process Analytical Technology (PAT) for In-situ Monitoring of Reactions
The synthesis of specialty chemicals such as this compound demands precise control over reaction parameters to ensure product quality, optimize yield, and maintain safe operating conditions. Process Analytical Technology (PAT) has emerged as a critical framework for achieving these objectives by enabling real-time, in-situ monitoring of chemical reactions. This approach facilitates a deeper understanding of reaction kinetics, mechanisms, and the influence of various process parameters, moving beyond traditional batch-end testing to a more dynamic and controlled manufacturing paradigm.
The in-situ monitoring of the sulfonation of 2-chloro-1-nitrobenzene to produce this compound can be effectively accomplished using various spectroscopic techniques integrated directly into the reaction vessel. These methods provide continuous data on the concentration of reactants, intermediates, and the final product, allowing for immediate adjustments to the process.
Key spectroscopic PAT tools for monitoring this reaction include Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy. These techniques are non-destructive and can be implemented using probes inserted directly into the reaction mixture, providing real-time molecular information.
Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of the sulfonation reaction. By tracking the changes in the infrared absorption bands of specific functional groups, it is possible to follow the consumption of the starting material, 2-chloro-1-nitrobenzene, and the formation of the product, this compound.
The sulfonation of 2-chloro-1-nitrobenzene introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This functional group has characteristic absorption bands in the mid-infrared region. Specifically, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonic acid group can be monitored to track the formation of the product.
Table 1: Hypothetical In-situ FTIR Data for the Sulfonation of 2-chloro-1-nitrobenzene
| Reaction Time (minutes) | Concentration of 2-chloro-1-nitrobenzene (mol/L) | Concentration of this compound (mol/L) |
| 0 | 1.00 | 0.00 |
| 15 | 0.78 | 0.22 |
| 30 | 0.55 | 0.45 |
| 45 | 0.35 | 0.65 |
| 60 | 0.18 | 0.82 |
| 75 | 0.08 | 0.92 |
| 90 | < 0.01 | > 0.99 |
This table presents a hypothetical dataset to illustrate the real-time monitoring capabilities of in-situ FTIR. The concentrations would be determined by creating a chemometric model that correlates the changes in the FTIR spectra with the concentrations of the key components, as determined by offline analysis (e.g., HPLC) of samples taken during a calibration batch.
Raman Spectroscopy
Raman spectroscopy offers a complementary in-situ monitoring solution. It is particularly advantageous for reactions in aqueous media, as the Raman signal of water is typically weak, reducing interference. For the sulfonation of 2-chloro-1-nitrobenzene, Raman spectroscopy can be used to monitor the vibrational modes of the aromatic rings and the nitro and sulfonic acid functional groups.
The introduction of the sulfonic acid group at the 5-position of the 2-chloro-1-nitrobenzene ring will cause distinct changes in the Raman spectrum. The symmetric stretching of the nitro group (NO₂) and the ring-breathing modes of the aromatic structure will shift and change in intensity as the reaction progresses.
Table 2: Key Raman Peaks for Monitoring the Sulfonation of 2-chloro-1-nitrobenzene
| Compound | Key Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
| 2-chloro-1-nitrobenzene | Symmetric NO₂ stretch | 1350 - 1340 |
| 2-chloro-1-nitrobenzene | Aromatic C-H stretch | 3100 - 3000 |
| This compound | Symmetric SO₃ stretch | 1050 - 1030 |
| This compound | Aromatic ring vibration | 1600 - 1580 |
This table provides an example of the key Raman shifts that would be monitored. The intensity of the peak corresponding to the starting material would decrease over time, while the intensity of the peaks for the product would increase.
Chemometric Analysis
The large datasets generated by in-situ spectroscopic techniques are analyzed using chemometric methods. Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are employed to extract meaningful information from the complex spectra. These models can correlate the spectral data with critical process parameters and quality attributes, enabling the development of robust process control strategies.
By implementing a PAT-based approach for the in-situ monitoring of the synthesis of this compound, manufacturers can achieve a more consistent and efficient process. The real-time data allows for the precise determination of reaction endpoints, the detection of any process deviations, and the optimization of reaction conditions to maximize yield and purity. This leads to a more robust and well-understood manufacturing process, aligning with the principles of Quality by Design (QbD).
Environmental Behavior and Degradation Pathways Excluding Ecotoxicity
Investigation of Degradation Mechanisms in Environmental Matrices (e.g., Hydrolysis, Photodegradation, Biodegradation)
No specific studies investigating the hydrolysis, photodegradation, or biodegradation of 5-Chloro-2-nitrobenzenesulfonic acid could be identified. While research exists for structurally related compounds, such as other isomers (e.g., 2-chloro-5-nitrobenzenesulfonic acid) and molecules with similar functional groups (e.g., chloronitrobenzenes, nitrobenzenesulfonic acids), directly extrapolating these findings to this compound would be scientifically unfounded due to the specific influence of substituent positions on a molecule's reactivity and susceptibility to degradation.
Hydrolysis: The hydrolytic stability of this compound under various environmental pH conditions has not been reported.
Photodegradation: There is no available information on the direct or indirect photolysis of this compound, including its quantum yield, reaction kinetics, or the influence of environmental photosensitizers.
Biodegradation: Studies detailing the microbial degradation of this compound, either as a sole carbon, nitrogen, or sulfur source, or through co-metabolism, are absent from the scientific literature. There is no information on specific microbial strains or consortia capable of transforming this compound.
Identification and Characterization of Environmental Transformation Products and Byproducts
In the absence of degradation studies, there is no information available on the environmental transformation products and byproducts of this compound. The identification and characterization of metabolites or degradation intermediates resulting from hydrolysis, photodegradation, or biodegradation have not been documented.
Theoretical and Computational Studies of 5 Chloro 2 Nitrobenzenesulfonic Acid
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of an aromatic compound like 5-chloro-2-nitrobenzenesulfonic acid is fundamentally shaped by the interplay of its substituents: the electron-withdrawing nitro (-NO₂) and sulfonic acid (-SO₃H) groups, and the electron-withdrawing but ortho-para directing chloro (-Cl) group. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting these electronic effects. globalresearchonline.net
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this compound, the strong electron-withdrawing nature of the nitro and sulfonic acid groups is expected to significantly lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.
Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.netresearchgate.net For this compound, strong positive potentials would be anticipated near the hydrogen of the sulfonic acid group and the carbon atoms attached to the nitro and chloro groups, indicating sites prone to nucleophilic attack. Conversely, negative potentials would be localized on the oxygen atoms of the nitro and sulfonic acid groups, identifying them as likely sites for electrophilic attack.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in comparing the reactivity of different molecules and predicting their behavior in various chemical environments.
Table 1: Predicted Electronic Properties and Reactivity Descriptors
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively low energy due to electron-withdrawing groups. | Less likely to act as an electron donor in reactions. |
| LUMO Energy | Very low energy due to the strong electron-withdrawing nitro and sulfonic acid groups. | High propensity to act as an electron acceptor; susceptible to nucleophilic aromatic substitution. |
| HOMO-LUMO Gap | Expected to be relatively small. | Indicates higher reactivity compared to benzene (B151609) or chlorobenzene (B131634). |
| Molecular Electrostatic Potential (MEP) | Positive potential on the aromatic ring, especially near the nitro and chloro substituents. Strong negative potential on the oxygen atoms of the -NO₂ and -SO₃H groups. | The ring is activated for nucleophilic attack. The oxygen atoms are sites for interaction with electrophiles or for hydrogen bonding. |
| Global Electrophilicity Index (ω) | High value. | The molecule is a strong electrophile. |
Note: The values in this table are qualitative predictions based on the known effects of the substituent groups and findings from computational studies on analogous molecules.
Computational Elucidation of Reaction Mechanisms (e.g., Density Functional Theory (DFT) Calculations)
Density Functional Theory (DFT) calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.org This allows for a comprehensive understanding of reaction kinetics and selectivity.
For this compound, DFT could be employed to study various reactions, such as nucleophilic aromatic substitution (SNAr). Given the presence of strong electron-withdrawing groups, the displacement of the chloro substituent by a nucleophile is a plausible reaction. DFT calculations could model the stepwise mechanism, which typically involves the formation of a stable intermediate known as a Meisenheimer complex. rsc.org The calculations would determine the energy barriers for the formation and decomposition of this intermediate, providing insights into the reaction rate. Furthermore, the model could predict the regioselectivity of the reaction, confirming that the chlorine at position 5 is the most likely leaving group.
Similarly, reactions involving the sulfonic acid group, such as desulfonation or esterification, can be modeled. rsc.org For instance, in an esterification reaction, DFT can help to compare different possible mechanisms, such as SN1 or SN2 pathways, by calculating the activation barriers for each. rsc.org These computational studies can clarify how the electronic environment created by the nitro and chloro groups influences the reactivity of the sulfonic acid moiety.
Table 2: Application of DFT to Mechanistic Studies
| Reaction Type | Computational Approach | Information Gained |
| Nucleophilic Aromatic Substitution (SNAr) | Locate the transition state for nucleophilic attack on the C-Cl bond. Optimize the geometry and calculate the energy of the Meisenheimer intermediate. rsc.org | Activation energy of the reaction. Stability of the intermediate complex. Confirmation of the reaction pathway. |
| Electrophilic Aromatic Substitution | Model the formation of the σ-complex (Wheland intermediate) for electrophilic attack at different ring positions. Calculate the relative energies of the intermediates. researchgate.net | Prediction of regioselectivity (meta-directing effect of -NO₂ and -SO₃H). Activation barriers for substitution at different positions. |
| Reactions of the -SO₃H group (e.g., esterification) | Map the potential energy surface for different mechanistic pathways (e.g., SN1 vs. SN2). rsc.org Calculate the energy of intermediates and transition states. | Determination of the most favorable reaction mechanism. Understanding the influence of ring substituents on the reactivity of the sulfonic acid group. |
Molecular Modeling for Understanding Structure-Reactivity Relationships
Molecular modeling encompasses a range of computational techniques used to build and manipulate molecular structures and to predict their properties and interactions. For this compound, molecular modeling is essential for establishing clear structure-reactivity relationships. By systematically modifying the structure in silico—for example, by changing the nature or position of the substituents—and calculating the resulting electronic properties, one can develop a predictive understanding of how structural changes affect chemical behavior.
For instance, modeling could be used to compare this compound with its isomers, such as 2-chloro-5-nitrobenzenesulfonic acid. Calculations of the LUMO energies and MEPs for these isomers would likely show significant differences, explaining observed variations in their susceptibility to nucleophilic attack. Such studies can quantify the directing effects of the substituents and their combined influence on the aromatic system's reactivity. acs.org
Furthermore, molecular modeling can be used to study intermolecular interactions. For example, the interaction of this compound with a solvent or a reactant molecule can be modeled to understand how these interactions influence the reaction mechanism and rate. acs.org By simulating the explicit interactions, such as hydrogen bonding between the sulfonic acid group and a polar solvent, a more accurate picture of the reaction in a realistic chemical environment can be obtained. This level of detail is crucial for designing synthetic routes and for understanding the role of the compound as an intermediate in more complex chemical processes.
Future Research Directions and Emerging Opportunities
Development of Novel and Green Synthetic Routes for 5-Chloro-2-nitrobenzenesulfonic Acid and its Analogs
The traditional synthesis of this compound often involves the sulfonation of p-nitrochlorobenzene using strong acids like 100% sulfuric acid and oleum (B3057394) (fuming sulfuric acid) at elevated temperatures of 100-110°C. prepchem.comgoogle.com While effective, this method presents environmental and safety challenges due to the use of corrosive reagents and harsh reaction conditions. Future research is increasingly focused on developing "green" synthetic alternatives that prioritize sustainability, efficiency, and safety.
Key areas for future investigation include:
Catalytic Sulfonation: Investigating solid acid catalysts, such as zeolites or supported catalysts, could offer a recyclable and less corrosive alternative to oleum and sulfuric acid. The goal would be to achieve high selectivity and yield under milder reaction conditions.
Solvent-Free Reactions: The development of solvent-free or solid-state reaction methodologies would significantly reduce waste generation and the environmental impact associated with volatile organic solvents.
Flow Chemistry: Utilizing continuous flow reactors could provide better control over reaction parameters (temperature, pressure, mixing), leading to improved safety, higher yields, and easier scalability compared to traditional batch processes.
Biocatalysis: A long-term and ambitious goal is the exploration of enzymatic or microbial pathways for the synthesis of this compound and its analogs. While currently theoretical, the discovery or engineering of enzymes capable of regioselective sulfonation on an aromatic ring could revolutionize its production.
The principles of green chemistry can be applied to create more sustainable synthetic pathways, as illustrated by the shift from high-risk hydrogenation to safer alkali sulfide (B99878) reduction processes seen in the synthesis of related compounds like 5-Chloro-2-nitroaniline. guidechem.com
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes
Exploration of Undiscovered Chemical Transformations and Derivatizations
The chemical structure of this compound, featuring a sulfonic acid group, a nitro group, and a chlorine atom on an aromatic ring, offers a rich landscape for chemical transformations. While some reactions, such as the reduction of the nitro group to an amine, are established for related sulfonamides, many other derivatization pathways remain underexplored.
Future research should focus on:
Selective Nucleophilic Aromatic Substitution (SNAr): Systematically investigating the displacement of the chlorine atom with various nucleophiles (e.g., amines, thiols, alkoxides) could yield a diverse library of new derivatives. Research into the competing electronic effects of the nitro and sulfonic acid groups on the regioselectivity and reaction rates of these substitutions is a key area of inquiry.
Transformations of the Sulfonic Acid Group: Beyond simple salt formation, the conversion of the sulfonic acid group into sulfonyl chlorides, sulfonamides, or sulfonate esters presents a powerful strategy for creating new molecules. For instance, the conversion to 2-chloro-5-nitrobenzenesulfonyl chloride is a known process that opens the door to a wide range of sulfonamide derivatives. google.com
Advanced Reduction/Oxidation Reactions: Exploring selective reduction of the nitro group without affecting the chloro or sulfo groups, or vice-versa, using modern catalytic systems is of great interest. Furthermore, applying advanced oxidation processes could lead to novel transformations or controlled degradation pathways, as seen in related compounds like 4-chloro-2-nitrophenol. nih.gov
Cross-Coupling Reactions: The chlorine atom on the aromatic ring could potentially serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds to build more complex molecular architectures.
These explorations will be critical for synthesizing novel compounds for applications in pharmaceuticals, agrochemicals, and dyes. ontosight.ai
Advanced Material Science Applications Utilizing the Compound as a Precursor
The distinct functional groups of this compound make it an attractive building block, or precursor, for the design of advanced functional materials. The sulfonic acid group, in particular, can act as a coordination site or a proton-donating group, while the aromatic ring provides a rigid scaffold.
Emerging opportunities in material science include:
Metal-Organic Frameworks (MOFs): A significant area of opportunity lies in using this compound or its derivatives as organic linkers for the synthesis of MOFs. The sulfonic acid group can coordinate with metal ions to form the framework nodes. The nitro and chloro groups can be used to tune the porosity, stability, and functionality of the resulting material for applications in gas storage, catalysis, or separation.
Functional Polymers and Membranes: The compound can be incorporated into polymer chains to create ion-exchange resins or proton-exchange membranes for fuel cells. The sulfonic acid group provides the necessary ionic conductivity.
Novel Dyes and Pigments: As a derivative of benzenesulfonic acid, the compound is a precursor for azo dyes. Future research could focus on creating novel dyes with enhanced properties, such as improved lightfastness, thermal stability, or specific spectral characteristics for use in advanced imaging or sensing applications.
Organic Semiconductors: By undergoing further chemical transformations to create larger, conjugated systems, derivatives of this compound could be investigated as components in organic electronic materials.
Table 2: Potential Material Science Applications and Key Functional Groups
Innovative Analytical Techniques for Enhanced Detection and Characterization in Complex Matrices
While standard characterization techniques like Infrared (IR) spectroscopy are established for this compound, nist.gov the need to detect and quantify this compound and its transformation products in complex environmental or biological matrices requires more advanced and innovative analytical methods.
Future research in this area should pursue:
Hyphenated Chromatographic Techniques: The development of robust methods using on-line solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) would enable ultra-trace level detection and quantification. mdpi.com Such techniques are essential for monitoring the compound's fate in environmental systems or its metabolism in biological studies.
Biosensors and Chemosensors: Designing selective sensors for the real-time, on-site detection of this compound is a significant opportunity. mdpi.com This could involve electrochemical sensors with modified electrodes or optical sensors based on specific molecular recognition elements.
Advanced Spectroscopic Methods: The use of high-resolution Nuclear Magnetic Resonance (NMR) and mass spectrometry (LC-MS) is crucial for the unambiguous identification of novel derivatives and metabolites. nih.gov
Lab-on-a-Chip and Miniaturized Systems: Integrating sample preparation, separation, and detection into microfluidic "lab-on-a-chip" devices could allow for rapid, automated, and high-throughput analysis, which is particularly useful for screening applications. mdpi.com
These advanced analytical tools will be indispensable for understanding the compound's reactivity, environmental impact, and potential applications.
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-nitrobenzenesulfonic acid, and how are reaction conditions optimized?
The compound is typically synthesized via electrophilic aromatic substitution or direct sulfonation of nitrochlorobenzene derivatives. Key methods include:
- Nitration of chlorobenzenesulfonic acids : Sulfonic acid groups direct nitration to specific positions. For example, sulfonation of 4-chloronitrobenzene yields the 5-chloro-2-nitro isomer under controlled sulfuric acid catalysis at 80–100°C .
- Chlorination of nitrobenzenesulfonic acids : Chlorine gas or Cl⁺ reagents (e.g., SO₂Cl₂) introduce chlorine at the meta position relative to the sulfonic acid group. Optimization requires precise control of temperature (to avoid over-nitration), solvent polarity (e.g., H₂SO₄ vs. HNO₃ mixtures), and stoichiometry (excess nitrating agents improve yield but risk byproducts) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups) .
- Infrared (IR) spectroscopy : Peaks at 1350–1400 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- X-ray crystallography : Resolves bond angles (e.g., 120° for sp²-hybridized carbons) and confirms regiochemistry .
Q. What solvents and purification methods are suitable for isolating this compound?
- Solubility : The compound is highly polar, dissolving in water, DMSO, or methanol but insoluble in nonpolar solvents (e.g., hexane).
- Purification : Recrystallization from hot water or ethanol removes impurities. Ion-exchange chromatography isolates the sulfonic acid form from salt byproducts (e.g., sodium salts) .
Advanced Research Questions
Q. How do competing substituent effects (─Cl, ─NO₂, ─SO₃H) influence reactivity in further functionalization?
The sulfonic acid group is a strong meta-director, while ─NO₂ and ─Cl are ortho/para-directing but deactivating. In reactions like nucleophilic substitution or cross-coupling:
- Electrophilic attacks favor positions meta to ─SO₃H and para to ─Cl/─NO₂.
- Steric hindrance from bulky groups (e.g., ─SO₃H) limits reactivity at adjacent positions. Computational modeling (DFT) predicts regioselectivity, validated by HPLC analysis of reaction mixtures .
Q. What strategies resolve contradictions in reported yields for nitro-group reduction to amine derivatives?
Discrepancies arise from:
- Reduction method : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (Fe/HCl) may produce varying amine purity due to competing side reactions (e.g., dechlorination).
- Acid concentration : Excess HCl in Fe/HCl reductions suppresses amine protonation, improving solubility and yield .
- Byproduct analysis : LC-MS identifies intermediates (e.g., hydroxylamines) that reduce effective yield. Standardizing protocols (e.g., 6M HCl, 60°C, 12h) minimizes variability .
Q. How can spectral data distinguish this compound from its structural isomers?
Q. What role does this compound play in synthesizing bioactive molecules?
The compound serves as a precursor for:
- Sulfonamide drugs : Reacting with amines (e.g., aniline) forms sulfonamide linkages, critical in diuretics (e.g., hydrochlorothiazide derivatives) .
- Heterocyclic systems : Cyclocondensation with thioureas yields benzothiazoles with antimicrobial activity. Kinetic studies show optimal yields at pH 4–5 .
Methodological Notes
- Contradiction Mitigation : Reproducibility requires documenting solvent grade, catalyst purity (e.g., Pd-C lot variability), and moisture control (sulfonic acids hydrolyze in humid conditions) .
- Safety : Nitration reactions necessitate explosion-proof equipment due to exothermic risks. Sulfonic acid handling requires PPE to prevent corrosion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
